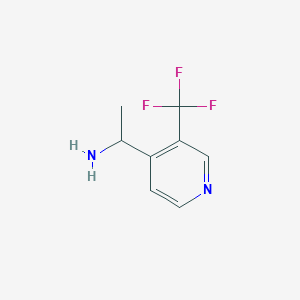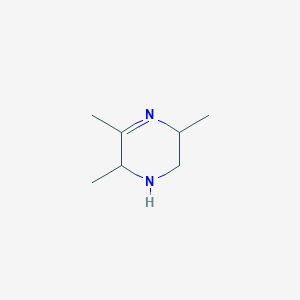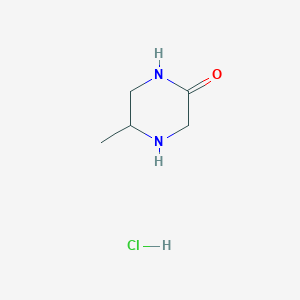
2-(Difluoromethoxy)-3-methylisonicotinicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethoxy)-3-methylisonicotinic acid is a fluorinated organic compound that belongs to the class of isonicotinic acids. The presence of the difluoromethoxy group (OCF₂H) in its structure imparts unique physicochemical properties, making it a compound of interest in various scientific fields. Fluorinated compounds are known for their enhanced stability, lipophilicity, and bioavailability, which are advantageous in pharmaceutical and agrochemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable precursor, such as 3-methylisonicotinic acid, is reacted with a difluoromethylating agent like difluoromethyl ether (ClCF₂H) under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to facilitate the substitution process.
Industrial Production Methods
Industrial production of 2-(Difluoromethoxy)-3-methylisonicotinic acid may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, the development of greener synthetic routes, such as using non-ozone depleting difluorocarbene reagents, is being explored to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethoxy)-3-methylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxy-substituted ketones or alcohols, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
2-(Difluoromethoxy)-3-methylisonicotinic acid has diverse applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-(Difluoromethoxy)-3-methylisonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. This can lead to modulation of biological pathways and therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethoxy)-3-methylisonicotinic acid: Similar in structure but with a trifluoromethoxy group (OCF₃) instead of difluoromethoxy.
2-(Difluoromethoxy)aniline: Contains a difluoromethoxy group attached to an aniline ring.
Difluoromethoxylated ketones: Used as building blocks for synthesizing various nitrogen-containing heterocycles.
Uniqueness
2-(Difluoromethoxy)-3-methylisonicotinic acid is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The presence of the difluoromethoxy group enhances its stability and bioavailability compared to non-fluorinated analogs .
Propriétés
Formule moléculaire |
C8H7F2NO3 |
|---|---|
Poids moléculaire |
203.14 g/mol |
Nom IUPAC |
2-(difluoromethoxy)-3-methylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H7F2NO3/c1-4-5(7(12)13)2-3-11-6(4)14-8(9)10/h2-3,8H,1H3,(H,12,13) |
Clé InChI |
RVAQXIDKGYZYPU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CN=C1OC(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



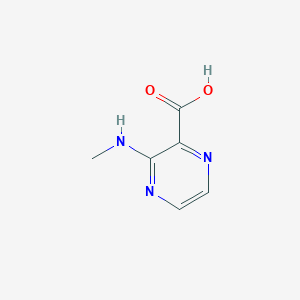
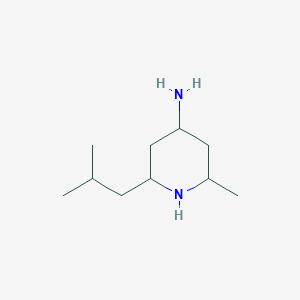
![tert-butyl ((3aR,8R,8aR)-1,2,3,3a,8,8a-hexahydroindeno[1,2-c]pyrrol-8-yl)carbamate](/img/structure/B13113218.png)
![2,5-Bis(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13113230.png)


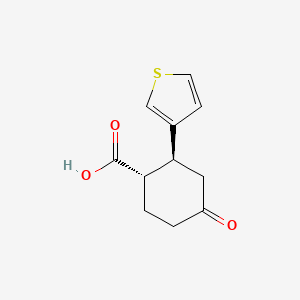
![1-(4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone](/img/structure/B13113247.png)
